2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole is a useful research compound. Its molecular formula is C22H15F4N3S2 and its molecular weight is 461.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole is a novel thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

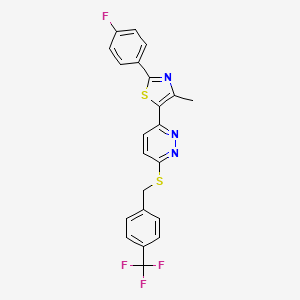

The chemical structure of the compound can be represented as follows:

This structure includes a thiazole ring, a pyridazine moiety, and various fluorinated aromatic groups, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

-

Anticancer Activity

- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibition is a critical pathway for many anticancer agents.

- Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency compared to established chemotherapeutics like doxorubicin .

-

Antimicrobial Properties

- Activity Against Bacteria : Preliminary screening revealed that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be between 8 and 32 µg/mL, comparable to standard antibiotics such as ciprofloxacin .

- Antifungal Activity : The compound also showed antifungal properties with an MIC of 16 µg/mL against Candida albicans, suggesting potential use in treating fungal infections .

- Antiviral Effects

Table 1: Biological Activity Summary

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : The thiazole moiety is known for its ability to bind to ATP-binding sites on kinases, disrupting signaling pathways that promote tumor growth.

- Cell Cycle Arrest : Studies suggest that the compound induces G1 phase arrest in cancer cells, thereby inhibiting their proliferation.

- Reactive Oxygen Species (ROS) Generation : The presence of fluorinated groups may enhance oxidative stress within cells, contributing to cytotoxic effects against cancer cells.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly due to its structural features that include thiazole and pyridazine rings. Research indicates that compounds with similar moieties exhibit significant cytotoxicity against various cancer cell lines.

- Cytotoxicity Testing : The compound has been tested against several cancer cell lines, including A549 (human lung adenocarcinoma). Results showed a notable reduction in cell viability with an IC50 value indicating effective cytotoxicity.

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that the compound interacts with key proteins involved in cell survival pathways, primarily through hydrophobic interactions.

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of specific functional groups enhances its potency:

- The thiazole ring is essential for cytotoxic activity.

- Substituents on the phenyl rings significantly influence the compound's efficacy.

Study 1: Antitumor Activity

A study conducted by Evren et al. (2019) synthesized derivatives of thiazole and tested their anticancer properties. The findings indicated that compounds with structural features similar to our target compound exhibited strong selectivity against A549 cells, with IC50 values comparable to those observed for the target compound.

Study 2: Mechanistic Insights

Another research effort focused on the molecular interactions of thiazole derivatives with Bcl-2 proteins. Modifications in the phenyl ring led to enhanced binding affinity, correlating with increased cytotoxicity against cancer cells.

Potential Therapeutic Uses

The diverse biological activities of 2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole suggest potential therapeutic applications beyond oncology:

- Antimicrobial Activity : Preliminary studies indicate that similar compounds may exhibit antimicrobial properties, making them candidates for further investigation in treating infectious diseases.

- Anti-inflammatory Effects : Research into related compounds has shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases.

Analyse Des Réactions Chimiques

Oxidation of the Thioether Group

The thioether linkage (-S-) in the pyridazine-thiazole scaffold undergoes oxidation under controlled conditions. Common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) convert the thioether to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. For example:

The sulfone derivative shows enhanced stability and altered electronic properties, making it relevant for further functionalization in drug design .

Nucleophilic Substitution on the Pyridazine Ring

The electron-deficient pyridazine ring undergoes nucleophilic substitution, particularly at the 3- and 6-positions. For instance:

-

Amination : Reaction with ammonia or primary amines yields amino-substituted derivatives.

-

Halogenation : Bromination using N-bromosuccinimide (NBS) introduces bromine at the 4-position of the pyridazine ring .

Example reaction pathway :

textPyridazine-thiazole + NH₃ → 6-amino-pyridazin-3-yl-thiazole derivative

The presence of the trifluoromethylbenzyl group enhances the electrophilicity of adjacent carbons, facilitating substitution .

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring participates in electrophilic substitution, with reactivity directed by the electron-withdrawing fluorine and trifluoromethyl groups. Common reactions include:

-

Nitration : Nitric acid (HNO₃) introduces nitro groups at the 2-position of the thiazole.

-

Sulfonation : Fuming sulfuric acid adds sulfonic acid groups, though this is less common due to steric hindrance from the 4-methyl group .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : The brominated pyridazine intermediate reacts with aryl boronic acids to form biaryl derivatives.

-

Sonogashira Coupling : Alkynylation at the pyridazine ring occurs under mild conditions .

Key example :

textBr-substituted derivative + PhB(OH)₂ → 6-phenyl-pyridazin-3-yl-thiazole

These reactions expand structural diversity for pharmacological screening .

Cycloaddition and Heterocyclization

The thiazole-pyridazine hybrid participates in [3+2] cycloadditions with dipolarophiles like nitrones or azides, forming fused heterocycles. For example:

textThiazole-pyridazine + Nitrone → Pyrazolo[1,5-a]pyridazine-thiazole hybrid

Such derivatives have demonstrated enhanced biological activity in preclinical studies .

Hydrolysis of the Acetamide Group

While the parent compound lacks an acetamide group, related analogs (e.g., N-(thiazol-2-yl)acetamide derivatives) undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amines, respectively .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-4-methyl-5-[6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F4N3S2/c1-13-20(31-21(27-13)15-4-8-17(23)9-5-15)18-10-11-19(29-28-18)30-12-14-2-6-16(7-3-14)22(24,25)26/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXKOZDUMCPFCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F4N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.